molecular formula C25H18FN3O4S B2553123 2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 902933-91-9

2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No. B2553123
M. Wt: 475.49
InChI Key: SECUJDVRDKDFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Herbicidal Activities and Synthesis

The compound's derivatives have been investigated for their potential as herbicides, specifically targeting protoporphyrinogen oxidase, a critical enzyme in plant metabolism. A study detailed the synthesis of triazolinone derivatives, highlighting the promising herbicidal activity of certain compounds, which could be developed into postemergent herbicides for controlling broadleaf weeds in rice fields (Luo et al., 2008).

Anticancer Potential and Structural Modifications

Modifications to a structurally similar compound, focusing on replacing the acetamide group with alkylurea, demonstrated potent anticancer effects with reduced toxicity, indicating a promising direction for developing effective anticancer agents with low adverse effects (Wang et al., 2015).

Antimicrobial Applications

Research into novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, revealed that certain derivatives exhibit promising antibacterial and antifungal activities. This study underscores the compound's potential in creating new antimicrobial treatments (Darwish et al., 2014).

Analysis of Environmental Degradates

The environmental fate and breakdown products of related herbicides were analyzed, demonstrating the presence of sulfonic and oxanilic acid degradates in natural water. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Zimmerman et al., 2002).

Diuretic Properties and Structural Polymorphism

Investigations into compounds with similar structures revealed strong diuretic properties, offering insights into potential applications in treating hypertension. Polymorphic studies of these compounds provided additional knowledge on their structural aspects and properties, crucial for drug development processes (Shishkina et al., 2018).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or theoretical studies.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O4S/c1-32-20-13-7-4-10-17(20)27-21(30)14-34-25-28-22-15-8-2-6-12-19(15)33-23(22)24(31)29(25)18-11-5-3-9-16(18)26/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECUJDVRDKDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.